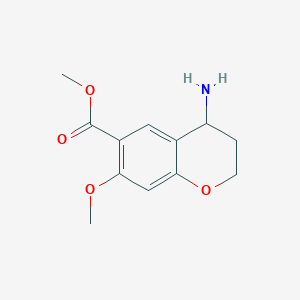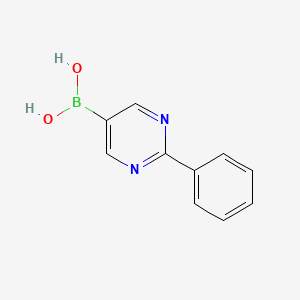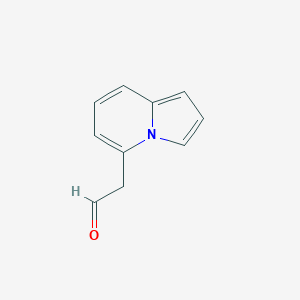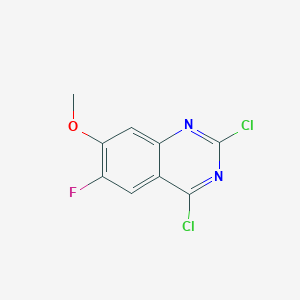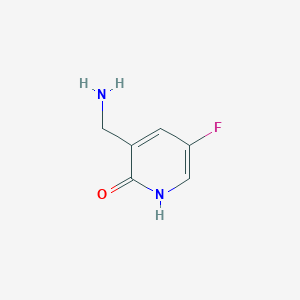
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a pyrimidine ring substituted with ethoxy groups at positions 2 and 4, and a fluorophenyl group attached to a methanol moiety at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and formamide under acidic or basic conditions.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Reduction to Methanol: The final step involves the reduction of the intermediate to form the methanol moiety, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further reduce the methanol moiety to a methyl group.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Bases like potassium carbonate or sodium hydride can be used to facilitate nucleophilic substitution reactions.
Coupling: Palladium catalysts such as palladium acetate or palladium on carbon are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Coupling: Formation of more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the interaction of pyrimidine derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study the mechanisms of action of pyrimidine-based drugs and to identify new drug targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties, owing to the presence of the fluorophenyl group.
Wirkmechanismus
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target proteins, while the pyrimidine ring can form hydrogen bonds and other interactions with the active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl)(4-fluorophenyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(2,4-Diethoxypyrimidin-5-yl)(4-chlorophenyl)methanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2,4-Diethoxypyrimidin-5-yl)(4-bromophenyl)methanol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol lies in the combination of the ethoxy groups and the fluorophenyl group, which confer specific electronic and steric properties to the compound. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
CAS-Nummer |
846-87-7 |
|---|---|
Molekularformel |
C15H17FN2O3 |
Molekulargewicht |
292.30 g/mol |
IUPAC-Name |
(2,4-diethoxypyrimidin-5-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C15H17FN2O3/c1-3-20-14-12(9-17-15(18-14)21-4-2)13(19)10-5-7-11(16)8-6-10/h5-9,13,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
IHONYOQGISRJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC=C1C(C2=CC=C(C=C2)F)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)
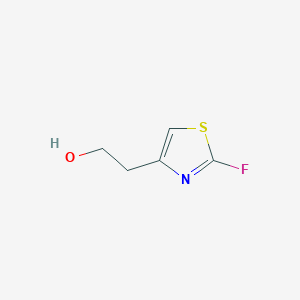
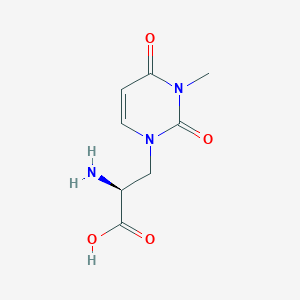

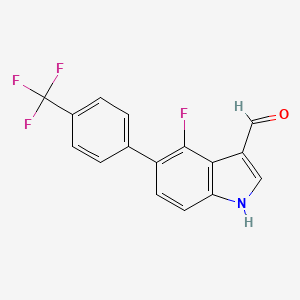
![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
